molecular formula C6H4BrClN2O2 B1457236 3-Amino-4-bromo-6-chloropicolinic acid CAS No. 1073182-90-7

3-Amino-4-bromo-6-chloropicolinic acid

Cat. No.: B1457236
CAS No.: 1073182-90-7
M. Wt: 251.46 g/mol
InChI Key: RWYNVFKAAOCJEF-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-6-chloropicolinic acid is a heterocyclic compound derived from picolinic acid (pyridine-2-carboxylic acid). Its structure features an amino group at position 3, bromine at position 4, and chlorine at position 6 on the pyridine ring.

Preparation Methods

Preparation Methods and Reaction Steps

Starting Materials and Initial Halogenation

A common starting material is 3-aminopyridine-2-carboxylate or closely related derivatives such as 3-aminopyrazine-2-carboxylate analogs, which undergo selective chlorination and bromination. For example, chlorination is typically performed at elevated temperatures (50–82 °C, preferably 75–82 °C) using chlorinating agents such as N-chlorosuccinimide (NCS) in solvents like acetonitrile, which offers good solubility and reaction control.

Step Reagents & Conditions Outcome Yield (%)
Chlorination 3-aminopyridine-2-carboxylate + NCS, Acetonitrile, 82 °C, 12 h 3-amino-6-chloropyridine-2-carboxylate ~92%

Diazotization and Bromination

Following chlorination, the amino group is converted via diazotization and subsequent bromination. This step involves treating the chlorinated intermediate with aqueous hydrogen bromide and sodium nitrite at low temperature (~0 °C), followed by quenching with sodium hydrogen sulfite to stabilize the product.

Step Reagents & Conditions Outcome Yield (%)
Diazotization & Bromination 3-amino-6-chloropyridine-2-carboxylate + HBr (40%), NaNO2, 0 °C 3-bromo-6-chloropyridine-2-carboxylate ~87%

Hydrolysis and Rearrangement

The ester group on the intermediate is hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid. Subsequently, rearrangement reactions using reagents such as diphenyl phosphorazide facilitate the formation of the amino-substituted picolinic acid derivative.

Step Reagents & Conditions Outcome Yield (%)
Hydrolysis Alkali treatment of ester intermediate 3-bromo-6-chloropyridine-2-carboxylic acid Not specified
Rearrangement Diphenyl phosphorazide, suitable solvent Alkyl oxycarbonyl amino derivative Not specified

Deprotection and Final Purification

The final step involves removal of protecting groups such as tert-butyloxycarbonyl (Boc) under acidic conditions (e.g., trifluoroacetic acid at 0 °C) to liberate the free amino group. The product is purified by recrystallization from petroleum ether/ethyl acetate mixtures, yielding the target compound as a yellow solid.

Step Reagents & Conditions Outcome Yield (%)
Deprotection Trifluoroacetic acid, 0 °C, 1 h 3-amino-4-bromo-6-chloropicolinic acid ~95%

Reaction Summary Table

Step No. Reaction Type Starting Material Key Reagents & Conditions Product Yield (%) Notes
1 Chlorination 3-aminopyridine-2-carboxylate NCS, Acetonitrile, 82 °C, 12 h 3-amino-6-chloropyridine-2-carboxylate 92 Prefer acetonitrile as solvent
2 Diazotization/Bromination 3-amino-6-chloropyridine-2-carboxylate HBr (40%), NaNO2, 0 °C 3-bromo-6-chloropyridine-2-carboxylate 87 Low temperature critical for selectivity
3 Hydrolysis 3-bromo-6-chloropyridine-2-carboxylate ester Alkali treatment 3-bromo-6-chloropyridine-2-carboxylic acid Not specified Alkaline hydrolysis of ester group
4 Rearrangement 3-bromo-6-chloropyridine-2-carboxylic acid Diphenyl phosphorazide, solvent Alkyl oxycarbonyl amino derivative Not specified Facilitates amino group installation
5 Deprotection & Purification Protected amino derivative Trifluoroacetic acid, 0 °C, 1 h This compound 95 Recrystallization yields pure product

Analytical Characterization Data

  • [^1H NMR (300 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic protons and amino group protons, e.g., singlet at ~7.7 ppm for aromatic H, broad signals for NH2 at ~5.2 ppm.
  • GC-MS: Molecular ion peak at m/z ~209, consistent with the molecular weight of this compound.
  • Purity: Achieved through recrystallization, avoiding complex chromatographic purification, facilitating scale-up and cost-effective production.

Research Findings and Advantages of the Method

  • The described method provides a scalable and amplifiable process with a total reaction yield of approximately 57–59% for the entire sequence.
  • Use of N-chlorosuccinimide (NCS) as a chlorinating agent and controlled reaction temperatures ensure high selectivity and yield.
  • The process avoids chromatographic purification steps by isolating solid intermediates suitable for recrystallization, which simplifies production and lowers costs.
  • The method is adaptable to industrial scale due to the robustness of each step and the use of common reagents and solvents.
  • The final product exhibits high purity and is suitable for further application in herbicidal and pharmaceutical research.

Additional Notes on Related Synthetic Procedures

While direct preparation of this compound is less frequently reported, related synthetic strategies for halogenated amino picolinic acid derivatives involve:

  • Use of hydrazine hydrate and carbonate for intermediate formation,
  • Heating in aqueous sulfuric acid for final cyclization and acid formation,
  • Flash column chromatography for intermediate purification when necessary.

These methods complement the main approach and provide alternative routes depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-6-chloropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic ring.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted picolinic acid derivative .

Scientific Research Applications

3-Amino-4-bromo-6-chloropicolinic acid has a wide range of scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-6-chloropicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Key structural analogs and their substituent configurations are summarized below:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
3-Amino-4-bromo-6-chloropicolinic acid N/A -NH₂ (3), -Br (4), -Cl (6) C₆H₃BrClN₂O₂ 250.45 1.00 Amino, Br, Cl substituents; carboxylic acid group
6-Bromo-4-chloropicolinic acid 1060802-25-6 -Br (6), -Cl (4) C₆H₃BrClNO₂ 236.45 0.84 Lacks amino group; higher electronegativity at position 4
4-Amino-3,6-dichloropicolinic acid 150114-71-9 -NH₂ (4), -Cl (3,6) C₆H₄Cl₂N₂O₂ 222.02 0.90 Amino at position 4; dual Cl substituents enhance electron withdrawal
3-Amino-6-chloropicolinic acid hydrochloride 1557921-62-6 -NH₂ (3), -Cl (6) C₆H₅ClN₂O₂·HCl 216.03 (free acid) 0.83 Hydrochloride salt improves solubility; lacks Br
3-Amino-4-bromo-6-chloropyridazine 446273-59-2 -NH₂ (3), -Br (4), -Cl (6) C₄H₃BrClN₃ 208.44 0.71 Pyridazine core (two adjacent N atoms); lacks carboxylic acid group

Physicochemical Properties

  • Acidity: The carboxylic acid group in picolinic acid derivatives typically has a pKa ~1.5–2.5. The amino group at position 3 in the target compound may slightly increase pKa (reduced acidity) due to electron donation, but this is counterbalanced by electron-withdrawing Br and Cl substituents .
  • Solubility: The amino group enhances water solubility via hydrogen bonding. Hydrochloride salts (e.g., 3-Amino-6-chloropicolinic acid hydrochloride) exhibit superior aqueous solubility compared to free acids .

Functional Differences

  • Biological Activity : Bromine’s lipophilicity may enhance membrane permeability compared to chloro analogs, making the target compound more suitable for bioactive molecule design .
  • Heterocyclic Core Impact: Pyridazine-based analogs (e.g., 3-Amino-4-bromo-6-chloropyridazine) exhibit distinct electronic properties due to the two nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .

Biological Activity

3-Amino-4-bromo-6-chloropicolinic acid is a heterocyclic compound derived from picolinic acid, characterized by its unique structural features, including an amino group and halogen substitutions (bromine and chlorine). Its molecular formula is C6_6H4_4BrClN2_2O2_2, with a molecular weight of approximately 251.47 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure contributes to enhanced lipophilicity, which may improve membrane permeability and bioavailability, making it effective against various microbial strains. Studies have shown that derivatives of picolinic acid can inhibit the growth of bacteria and fungi, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival. The precise mechanism of action is still under investigation, but it is believed that the compound may bind to enzymes or receptors that play critical roles in cancer progression.

Herbicidal Activity

This compound is also being explored for its herbicidal properties. Its structural features allow it to interact with plant growth regulators, potentially leading to the development of effective herbicides. The compound's ability to modulate plant physiological processes could provide a basis for creating targeted agricultural chemicals.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects.
  • Receptor Binding : It can bind to specific receptors, modifying their activity and influencing cellular responses.
  • Alteration of Gene Expression : By affecting transcription factors or signaling pathways, it may alter gene expression related to disease processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals notable differences in biological activity:

Compound NameMolecular FormulaKey Features
3-Amino-4-bromo-picolinic acidC6_6H5_5BrNLacks chlorine but retains amino and bromo groups
3-Amino-6-chloropicolinic acidC6_6H6_6ClNLacks bromo substituent; similar biological activity
3-Amino-4-methylpyridineC6_6H7_7NSimilar nitrogenous heterocyclic structure; different substituents

The presence of both bromine and chlorine in this compound enhances its reactivity and potential biological effects compared to its analogs.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various picolinic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many established antibiotics, highlighting its potential as a new antimicrobial agent.

Investigation into Anticancer Effects

Another research effort focused on the anticancer properties of this compound. In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The findings suggest that this compound could serve as a lead for developing novel anticancer therapeutics targeting specific malignancies.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-Amino-4-bromo-6-chloropicolinic acid, and how can purity be optimized?

The synthesis typically involves halogenation and amination steps on a picolinic acid scaffold. For example, bromination at the 4-position and chlorination at the 6-position can be achieved using electrophilic halogenation agents (e.g., NBS or Cl2 in controlled conditions). Subsequent introduction of the amino group at the 3-position may employ Buchwald-Hartwig amination or catalytic hydrogenation of a nitro precursor . Purity optimization (>95%) requires rigorous purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Analytical validation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (DMSO-d6) is critical to confirm structural integrity .

Q. How should researchers handle safety protocols for this compound given its halogenated and aromatic amine structure?

Due to potential toxicity from bromine/chlorine substituents and aromatic amines, strict safety measures are required:

  • Use fume hoods and PPE (nitrile gloves, lab coats, goggles).
  • Avoid inhalation/contact; store in airtight containers under inert gas (argon) at 4°C to prevent decomposition.
  • Waste disposal must follow institutional guidelines for halogenated amines, with neutralization via acidic hydrolysis (HCl, 1M) before incineration .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm, amino protons at δ 5.5–6.5 ppm).
  • HRMS : ESI+ mode to verify molecular ion [M+H]<sup>+</sup> at m/z 267.92 (C6H4BrClN2O2).
  • FT-IR : Peaks at ~3400 cm<sup>−1</sup> (N-H stretch), 1680 cm<sup>−1</sup> (carboxylic acid C=O), and 600–800 cm<sup>−1</sup> (C-Br/C-Cl stretches) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electronic effects of substituents:

  • The bromine at position 4 acts as a good leaving group in Suzuki-Miyaura couplings, with Pd(PPh3)4 catalysts facilitating aryl-aryl bond formation.
  • The electron-withdrawing Cl at position 6 reduces electron density at the pyridine ring, directing coupling to the bromine site. Solvent effects (dioxane/water) and base choice (Na2CO3) can be optimized via computational screening .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) to identify non-linear effects.
  • Assay Validation : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement.
  • Metabolic Stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out false negatives from rapid degradation .

Q. How can crystallographic data improve understanding of its binding interactions with biological targets?

Co-crystallization with enzymes (e.g., kinases or oxidoreductases) using SHELX programs for structure refinement:

  • SHELXL refines high-resolution (<2.0 Å) X-ray data to map hydrogen bonds between the amino group and active-site residues.
  • Bromine’s anomalous scattering aids phasing (SHELXC/D/E pipeline), while Cl and Br atoms are resolved in electron density maps .

Q. What are the challenges in designing derivatives to enhance solubility without compromising activity?

  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains at the carboxylic acid) while retaining halogen substituents for target binding.
  • LogP Optimization : Use shake-flask methods or HPLC-derived logP measurements to balance hydrophilicity (target: logP <3).
  • SAR Studies : Systematically replace Br/Cl with F or methyl groups to evaluate steric/electronic effects on potency .

Properties

IUPAC Name

3-amino-4-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYNVFKAAOCJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester (169 mg) was suspended in methanol (3 mL) and 2N sodium hydroxide solution (2 mL). The suspension was stirred at 50° C. for 3 hours. The precipitate was filtered off and washed carefully with diethyl ether. The precipitate was dissolved in a mixture of 2N hydrochloric acid and ethyl acetate and the layers were separated. The aqueous layer was 2× extracted with ethyl acetate, washed with brine, dried over MgSO4 and concentrated in vacuum to afford 138 mg of the title compound of the formula
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Amino-4-bromo-6-chloropicolinic acid
3-Amino-4-bromo-6-chloropicolinic acid
3-Amino-4-bromo-6-chloropicolinic acid
3-Amino-4-bromo-6-chloropicolinic acid
3-Amino-4-bromo-6-chloropicolinic acid
3-Amino-4-bromo-6-chloropicolinic acid

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